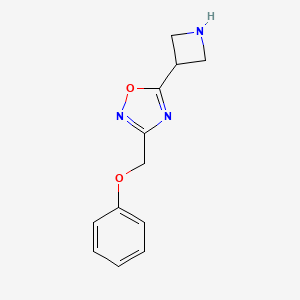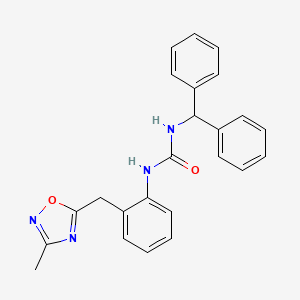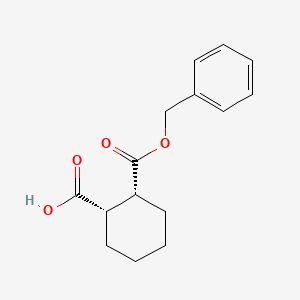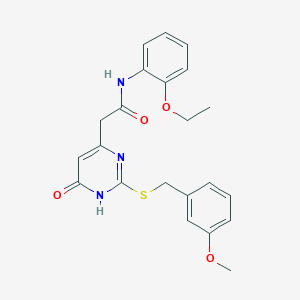
N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, commonly known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of sulfonylhydrazides and is known for its unique chemical properties that make it suitable for use in various fields of research.
Applications De Recherche Scientifique
Antioxidant Capacity and Reaction Pathways
The ABTS/PP decolorization assay, a prevalent method for evaluating antioxidant capacity, relies on the reaction pathways involving antioxidants and the ABTS•+ radical cation. This process can lead to the formation of coupling adducts with ABTS•+, particularly for certain phenolic antioxidants, or oxidation without coupling. The significance of these reactions in the total antioxidant capacity and the relevance of the resultant oxidation products are areas requiring further exploration. Although there are concerns regarding the applicability of ABTS-based assays due to potential biases, they remain recommended for monitoring changes in antioxidant systems over time (Ilyasov et al., 2020).
Environmental Degradation of Organic Pollutants
The use of oxidoreductive enzymes, with the aid of redox mediators, presents a promising approach for the remediation of recalcitrant organic pollutants in wastewater. This method enhances the degradation efficiency of pollutants by expanding the range of substrates that enzymes can act upon. Enzymes such as laccases and peroxidases, in combination with redox mediators, have shown significant potential in transforming and degrading pollutants, thereby playing a crucial role in future environmental remediation efforts (Husain & Husain, 2007).
Antibody-Based Methods for Analysis
Antibodies serve as critical tools in various assays and techniques for detecting and measuring the presence of environmental and food contaminants. The development and application of antibodies, especially in ELISA and immunosensor techniques, have been directed towards detecting a wide range of pollutants, including herbicides and veterinary drugs. This approach has seen a significant increase in publications, demonstrating its growing importance in environmental research and risk control (Fránek & Hruška, 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental persistence of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids (PFAAs) such as PFOA and PFOS, has raised concerns regarding their toxicological impact. Research into the biodegradability of these compounds, focusing on microbial degradation in soil and sediment, has provided insights into potential degradation pathways and intermediates. Understanding these processes is crucial for evaluating the fate of these persistent chemicals in the environment and developing strategies for their remediation (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F6N2O5S/c18-9-1-4-14(12(19)5-9)33(29,30)27-26-15(28)11-6-10(31-7-16(20,21)22)2-3-13(11)32-8-17(23,24)25/h1-6,27H,7-8H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIWBWFVGNIQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F6N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2579255.png)





![methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2579262.png)

![7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2579268.png)



![2-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2579275.png)